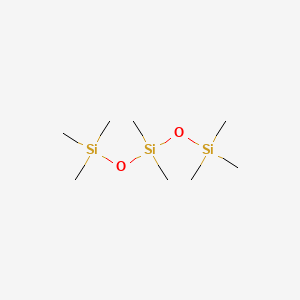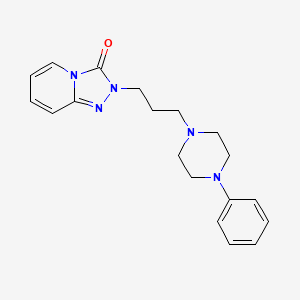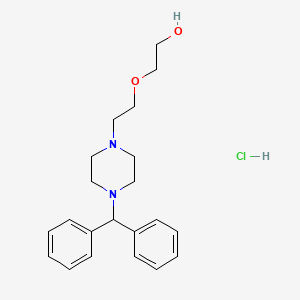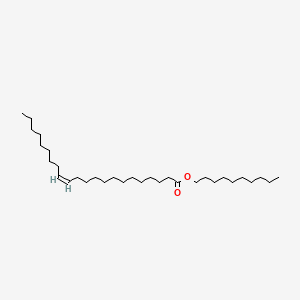
Dimeticone
Vue d'ensemble
Description
Dimeticone, also known as polydimethylsiloxane (PDMS), is a type of silicone derived from heating sand with carbon at high temperatures . It is a popular ingredient in many cosmetics, such as skin and hair care products, due to its ability to smooth over rough surfaces and provide a velvety texture . It forms a protective barrier on the skin, decreasing moisture loss and providing some protection from irritants or allergens .
Synthesis Analysis
Dimeticone is a mixture of fully methylated linear siloxane polymers of various molecular weights . It is produced by heating sand with carbon at very high temperatures, up to 2,200°C . This process results in a substance that is hard to classify as either natural or laboratory-made .
Molecular Structure Analysis
Dimeticone is a silicone-based polymer. Its molecular structure consists of repeated polymeric units of - (CH3)2SiO- with a terminal trimethyl siloxy unit .
Chemical Reactions Analysis
Dimeticone is used in various products such as medical devices, food products, and lubricants . It has been found to affect the physico-physiological activity of lice . In one case, it was observed that intraocular placement of dimeticone chronically may extract cholesterol from ocular structure .
Physical And Chemical Properties Analysis
Dimeticone is a colorless transparent viscous liquid. It is odorless, colorless, hypoallergenic, and noncomedogenic, meaning it has a low risk of blocking pores . It is soluble in benzene, toluene, xylene, and ethyl ether, partially soluble in ethanol, butanol, and acetone, and insoluble in cyclohexanol, methanol, paraffin oil, and vegetable oil .
Applications De Recherche Scientifique
Pediculicide in Head Lice Treatment
Dimeticone is used as a pediculicide in the treatment of head lice infestations . It has been shown to have a high level of pediculicidal (lice-killing) and ovicidal (egg-killing) activity . A study demonstrated that after a brief 10-minute application of a dimeticone-based product, all lice treated were classified as non-viable . The short application time and reduced risk for the development of resistance are key drivers for improved patient compliance .
Treatment of Infestations in School-Aged Children
Dimeticone has been used to treat head lice infestations in primary school-aged children . In a comparative study of three pediculicides, dimeticone lotion had the fullest efficacy (100%) among all treatments . This high cure rate was attributed to the low level of infestation and the extent of patients’ involvement .
Microbiological Diagnostics
Dimeticone has been applied in microbiological diagnostics to prevent culture media from drying . This helps to maintain the viability of the microorganisms being cultured, thereby improving the accuracy of the diagnostic results .
Mécanisme D'action
Target of Action
Dimeticone, also known as polydimethylsiloxane, primarily targets the skin and hair, as well as the gastrointestinal tract . In the context of skin and hair care products, it forms a protective barrier, reducing moisture loss and smoothing over bumps and pores . In the gastrointestinal tract, it acts as an anti-foaming agent, helping to relieve symptoms of flatulence .
Mode of Action
Dimeticone operates by forming a hydrophobic film on the skin surface and within the superficial interstitium between corneocytes . This film acts as a physical barrier, delaying the evaporation of water . In the gastrointestinal tract, Dimeticone reduces the surface tension of gas bubbles, bringing together all the small bubbles of gas to form a large bubble, which is then expelled .
Biochemical Pathways
Its primary mechanism of action is physical, forming a barrier on the skin or reducing the surface tension of gas bubbles in the gastrointestinal tract .
Pharmacokinetics
Instead, it remains largely unchanged, exerting its effects locally .
Result of Action
The result of Dimeticone’s action depends on its application. In skin and hair care products, it provides a smooth, non-greasy feel, and helps to retain moisture . In the gastrointestinal tract, it can relieve symptoms of flatulence by aiding the coalescence and expulsion of gas bubbles . In the treatment of head lice, it targets the respiratory systems of the lice, leading to their eradication .
Action Environment
The action of Dimeticone can be influenced by environmental factors. For instance, in dry environments, its ability to form a barrier and reduce moisture loss from the skin can be particularly beneficial . While dimeticone is safe for human use, it has a detrimental effect on the environment, which has led some people to prefer personal care products without this ingredient .
Propriétés
IUPAC Name |
dimethyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQXSVUQTKDNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28349-86-2, 42557-10-8 | |
| Record name | Octamethyltrisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9040710 | |
| Record name | Octamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |
| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.34 [mmHg] | |
| Record name | Octamethyltrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octamethyltrisiloxane | |
CAS RN |
107-51-7, 63148-62-9 | |
| Record name | Octamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octamethyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octamethyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Siloxanes and Silicones, di-Me | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydimethylsiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYDIMETHYLSILOXANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does dimeticone exert its effect against insects and parasites?
A1: Dimeticone, a silicone oil, acts through a physical mechanism rather than a chemical one. Its low surface tension allows it to coat insects and parasites, effectively blocking their spiracles (breathing holes). This blockage disrupts their oxygen supply, leading to immobilization and death. [, , , , ]
Q2: Does dimeticone penetrate the cuticle of insects?
A2: Research suggests that while dimeticone primarily acts by blocking spiracles, it can also penetrate the tracheal system of insects. Microscopic examination of treated insects has shown dimeticone present in the finest tracheal branches, further contributing to suffocation. []
Q3: What is the molecular formula and weight of dimeticone?
A3: Dimeticone is a mixture of fully methylated linear siloxane polymers. It doesn't have a single molecular formula or weight. The properties of dimeticone vary depending on the chain length and degree of polymerization. [, , , ]
Q4: How stable is dimeticone under various environmental conditions?
A4: Dimeticone is known for its excellent thermal and chemical stability. It is resistant to oxidation, hydrolysis, and degradation by ultraviolet (UV) light, making it suitable for applications requiring long-term stability. [, , ]
Q5: Can dimeticone be incorporated into different formulations?
A5: Yes, dimeticone demonstrates good compatibility with various materials, making it amenable to diverse formulations. It can be formulated into lotions, creams, emulsions, and solutions. Research highlights its use in pharmaceutical compositions, cosmetic products, and medical devices. [, , , , ]
Q6: Does dimeticone exhibit any catalytic properties?
A6: Dimeticone itself is not known to possess significant catalytic activity. Its primary function in various applications is based on its physical properties, such as its ability to reduce surface tension, act as a lubricant, and form a barrier. [, , , ]
Q7: What is the efficacy of dimeticone in treating head lice infestation?
A7: Clinical trials demonstrate that dimeticone is highly effective in treating head lice infestation. Studies report cure rates ranging from 70% to 97% after two applications, comparable to or even exceeding the efficacy of conventional insecticides. [, , , , , , ]
Q8: Can head lice develop resistance to dimeticone?
A8: Dimeticone's physical mode of action makes the development of resistance unlikely. Unlike traditional insecticides that target specific biological pathways, dimeticone's mechanism is purely physical, making it difficult for lice to develop resistance. [, , ]
Q9: How does the efficacy of dimeticone compare to conventional insecticides like permethrin?
A9: Studies show that dimeticone exhibits comparable and sometimes superior efficacy to permethrin in treating head lice. Importantly, dimeticone offers an alternative in regions where permethrin resistance is prevalent. [, , , , , , ]
Q10: What is the role of dimeticone in treating tungiasis?
A10: Research suggests that dimeticone holds promise for treating tungiasis, a parasitic skin disease caused by the sand flea. A study conducted in Kenya demonstrated a 78% efficacy rate in killing embedded sand fleas using a dimeticone-based treatment. [, ]
Q11: What is the safety profile of dimeticone for topical use?
A11: Dimeticone is generally considered safe for topical application. It is poorly absorbed through the skin and has a low potential for systemic toxicity. Studies report minimal adverse effects, with irritant reactions occurring less frequently compared to conventional insecticide treatments. [, , , ]
Q12: Are there specific formulations or strategies to enhance the delivery of dimeticone?
A12: Research explores the use of dimeticone in various formulations, including lotions, emulsions, and gels, to optimize its delivery and efficacy. The choice of formulation and excipients can influence factors like spreading, penetration, and residence time on the target site. [, , , ]
Q13: Are there specific biomarkers associated with dimeticone treatment response?
A13: Current research on dimeticone focuses on its physical mechanism of action and clinical efficacy. There are no established biomarkers specifically associated with dimeticone treatment response for conditions like head lice infestation or tungiasis. []
Q14: What analytical techniques are used to determine dimeticone concentration?
A14: Infrared (IR) spectrophotometry is a common method for quantifying dimeticone in various matrices. It relies on the characteristic absorption of infrared light by the silicone-oxygen bonds present in dimeticone. []
Q15: What is the environmental impact of dimeticone?
A15: Dimeticone is generally considered chemically inert and resistant to biodegradation, which raises concerns about its persistence in the environment. Research on its long-term ecological effects is ongoing. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















